molecular formula C23H32N2O6 B1404511 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid CAS No. 1250992-79-0

2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid

Cat. No.: B1404511
CAS No.: 1250992-79-0
M. Wt: 432.5 g/mol
InChI Key: YEINFTFLMWCTAM-UHFFFAOYSA-N
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Description

2-Cbz-9-Boc-2,9-diazaspiro[5.5]undecane-3-carboxylic acid is a spirocyclic compound featuring a diazaspiro[5.5]undecane core with two orthogonal protecting groups: a carbobenzyloxy (Cbz) group at position 2 and a tert-butoxycarbonyl (Boc) group at position 7. The carboxylic acid moiety at position 3 enhances its utility as a synthetic intermediate in medicinal chemistry, particularly for peptide modifications or as a building block in drug discovery. Its molecular formula is C₁₆H₂₅N₂O₅, and it exhibits a molecular weight of approximately 325.38 g/mol .

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-2,9-diazaspiro[5.5]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c1-22(2,3)31-20(28)24-13-11-23(12-14-24)10-9-18(19(26)27)25(16-23)21(29)30-15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEINFTFLMWCTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cbz-9-Boc-2,9-diazaspiro-[55]undecane-3-carboxylicacid typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is to start with a suitable di-amine precursor, which undergoes cyclization to form the spirocyclic structure

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required for each step. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be performed on the carbonyl group to produce alcohols.

  • Substitution: : The protective groups (Cbz and Boc) can be removed or substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove protective groups.

Major Products Formed

  • Oxidation: : Esters, amides, and carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : Compounds with different functional groups replacing the protective groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its spirocyclic structure and multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid can be used to study protein interactions and enzyme activities. Its ability to bind to specific receptors or enzymes makes it a valuable tool in understanding biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its structural complexity and functional groups allow it to be modified to create new therapeutic agents. It can also be used as a precursor in the synthesis of pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the specific use case.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Diazaspiro Cores

1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (Compound 5d)
  • Structure : Features a diketopiperazine (3,5-dione) backbone with a phenyl substituent at position 1.
  • Synthesis : Prepared via cyclization of ethylenediamine and carboxylic acid derivatives under acidic conditions .
  • Key Differences : Lacks the Cbz and Boc protecting groups, which reduces steric hindrance but limits its stability in reactive environments.
  • Applications : Demonstrated anticonvulsant activity in rodent models .
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
  • Structure : Contains a Boc group at position 9 and a protonated secondary amine at position 2.
  • Key Differences : Absence of the Cbz group and carboxylic acid moiety reduces its versatility in conjugation chemistry.
  • Similarity Score : 0.98 (structural similarity to the target compound) .

Heteroatom-Substituted Spiro Compounds

9-Boc-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic Acid
  • Structure : Replaces one nitrogen atom in the diazaspiro system with oxygen (oxa group).
  • Key Differences : The oxa group alters electronic properties, increasing polarity and reducing basicity compared to diaza analogues.
  • Molecular Weight: 299.36 g/mol (C₁₅H₂₅NO₅) .
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic Acid
  • Structure : Features a single azaspiro ring with Boc protection and a carboxylic acid at position 8.
  • Applications: Used in peptide synthesis due to its solubility in chloroform and methanol .

Compounds with Varied Protecting Groups

1-Benzyl 2-tert-butyl piperidine-1,2-dicarboxylate
  • Structure: A non-spiro compound with both Cbz and Boc groups on a piperidine ring.
  • Similarity Score: 0.87 (high structural overlap despite non-spiro framework) .
  • Key Differences : Lacks the conformational rigidity of spiro systems, impacting binding affinity in biological targets.

Comparative Reactivity

  • Cbz vs. Boc Stability: The Cbz group is cleaved under hydrogenolytic conditions, while Boc is removed with trifluoroacetic acid, enabling orthogonal deprotection strategies .
  • Carboxylic Acid Functionality : Enhances solubility in polar solvents (e.g., DMSO) and facilitates conjugation via amide bond formation .

Anticonvulsant Activity

  • Evidence : Diazaspiro[5.5]undecane derivatives like 5d show ED₅₀ values of 54.8 mg/kg in maximal electroshock (MES) tests, comparable to phenytoin .
  • Target Compound Potential: The Cbz and Boc groups may improve blood-brain barrier penetration, though this requires validation.

Data Tables

Table 1: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Core Structure Protecting Groups Key Applications
2-Cbz-9-Boc-2,9-diazaspiro[5.5]undecane-3-carboxylic acid 325.38 Diazaspiro[5.5]undecane Cbz, Boc Drug discovery, peptides
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione 286.33 Diazaspiro[5.5]undecane None Anticonvulsant agents
9-Boc-2-oxa-9-azaspiro[5.5]undecane-3-carboxylic acid 299.36 Oxazaspiro[5.5]undecane Boc Synthetic intermediates

Biological Activity

2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of diazaspiro compounds, characterized by a spirocyclic structure containing nitrogen atoms. The presence of the carboxylic acid group enhances its potential as a pharmacophore. The molecular formula is C15H20N2O3C_{15}H_{20}N_2O_3, and its CAS number is 1250992-79-0.

Research indicates that compounds similar to 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane exhibit inhibitory effects on geranylgeranyltransferase I (GGTase I). This enzyme plays a crucial role in the post-translational modification of Rho GTPases, which are involved in various signaling pathways related to cell proliferation and survival. Inhibition of GGTase I leads to the inactivation of downstream effectors such as YAP1 and TAZ, ultimately blocking cancer cell proliferation .

Anticancer Activity

Studies have shown that 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane exhibits significant anticancer properties. In vitro assays demonstrated that this compound effectively inhibits the growth of several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane may possess antimicrobial activity against certain bacterial strains. The following table outlines the observed minimum inhibitory concentrations (MIC):

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus25
Escherichia coli30

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by researchers explored the effects of 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane on human cancer cell lines. The compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synergistic Effects with Other Compounds

Another investigation examined the synergistic effects of combining 2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane with established chemotherapeutic agents. Results indicated enhanced cytotoxicity when used in combination with doxorubicin against MCF-7 cells, suggesting potential for combination therapy approaches .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 2-Cbz-9-Boc-2,9-diazaspiro[5.5]undecane-3-carboxylic acid, and how can they be addressed?

  • Answer : The synthesis requires precise control over protecting group chemistry (Cbz and Boc) and spirocyclic ring formation. Challenges include:

  • Stereochemical control : The spirocyclic structure may lead to diastereomer formation, requiring chiral resolution via preparative HPLC .
  • Deprotection selectivity : Boc groups are typically removed under acidic conditions (e.g., TFA), while Cbz groups require hydrogenolysis or catalytic reduction. Sequential deprotection must avoid side reactions, monitored via TLC or HPLC .
  • Cyclization efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in refluxing acetone to enhance ring closure, as demonstrated in analogous diazaspiro syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Employ a combination of:

  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify spirocyclic connectivity and protecting group positions.
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns consistent with the Boc/Cbz-protected structure.
  • HPLC purity assessment : Use reverse-phase chromatography (C18 column, MeCN/H2_2O gradient) to ensure ≥95% purity, as recommended for related spirocyclic compounds .

Advanced Research Questions

Q. What experimental strategies resolve diastereomers formed during spirocyclic ring closure?

  • Answer :

  • Chromatographic separation : Use preparative HPLC with chiral stationary phases (e.g., Chiralpak IA/IB) to isolate diastereomers, as applied to analogous 1-oxa-4-azaspiro systems .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to exploit differential solubility, guided by recrystallization protocols for diazaspiro acetamides .
  • Kinetic control : Adjust reaction temperature and catalyst loading to favor thermodynamically stable isomers.

Q. How does the steric environment of the spirocyclic core influence reactivity in downstream functionalization?

  • Answer :

  • Steric hindrance : The spiro[5.5]undecane framework limits accessibility to the carboxylic acid at position 3. Use bulky coupling reagents (e.g., HATU) for amide bond formation to minimize steric clashes.
  • Conformational analysis : Molecular dynamics simulations can predict reactive sites by modeling ring puckering and substituent orientations .
  • Protecting group interplay : Boc deprotection under mild acidic conditions preserves the Cbz group, enabling selective derivatization .

Q. What methodologies validate the compound’s stability under varying storage conditions?

  • Answer :

  • Accelerated stability studies : Store aliquots at -20°C (desiccated), 4°C, and room temperature, monitoring degradation via HPLC over 30 days. Related diazaspiro compounds show sensitivity to moisture and light .
  • Mass balance analysis : Quantify decomposition products (e.g., free carboxylic acid or deprotected amines) to establish shelf-life guidelines.

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize Boc/Cbz compatibility in multi-step sequences, leveraging phase-transfer catalysts for efficient cyclization .
  • Analytical Rigor : Combine NMR and HRMS with chiral HPLC to address stereochemical complexity .
  • Stability Protocols : Adopt -20°C storage in amber vials with desiccants to mitigate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid
Reactant of Route 2
Reactant of Route 2
2-Cbz-9-Boc-2,9-diazaspiro-[5.5]undecane-3-carboxylicacid

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